N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-methylthiazole-5-carboxamide
Description
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-methylthiazole-5-carboxamide is a heterocyclic compound featuring a pyridine core substituted with a furan-2-yl group at the 2-position and a methylthiazole carboxamide moiety at the 4-position. Its synthesis involves coupling ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate derivatives with amines under standard coupling conditions (e.g., EDCI/HOBt) to yield the carboxamide functionality .
Properties
IUPAC Name |
N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-4-methyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-10-14(21-9-18-10)15(19)17-8-11-4-5-16-12(7-11)13-3-2-6-20-13/h2-7,9H,8H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTJWSVYKEMBRSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)NCC2=CC(=NC=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-methylthiazole-5-carboxamide typically involves multi-step reactions. One common method includes the following steps:
Formation of the furan-pyridine intermediate: This step involves the coupling of furan and pyridine derivatives under specific conditions, often using palladium-catalyzed cross-coupling reactions.
Thiazole ring formation: The intermediate is then reacted with thiazole precursors, such as thioamides, under cyclization conditions to form the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-methylthiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may yield reduced forms of the compound.
Scientific Research Applications
Medicinal Chemistry
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-methylthiazole-5-carboxamide is being investigated for its potential as a therapeutic agent. Compounds with similar structures have shown promise in inhibiting collagen prolyl-4-hydroxylase, an enzyme implicated in fibrosis and cancer progression.
Case Study: Anticancer Activity
A study evaluated the anticancer properties of related compounds, revealing significant growth inhibition against various cancer cell lines. For instance, derivatives exhibited percent growth inhibitions ranging from 51% to 86% against multiple human cancer cell lines .
Materials Science
This compound is also being explored for its role in developing novel materials with specific electronic and optical properties. The unique arrangement of its heterocyclic rings may facilitate interactions that are beneficial in material applications.
Example Application: Organic Electronics
Research indicates that compounds similar to this compound can be integrated into organic electronic devices due to their electron-donating capabilities.
Biological Studies
The compound is utilized in various biological assays to investigate its effects on cellular processes. Its ability to interact with specific biological targets makes it a valuable tool for studying complex biochemical pathways.
Example Study: Cellular Mechanisms
In vitro studies have shown that this compound can modulate signaling pathways involved in apoptosis and cell proliferation, making it a candidate for further research in cancer biology.
Industrial Applications
This compound is being investigated for potential use in industrial processes such as catalysis. Its structural features may allow it to act as a building block for more complex molecules.
Example Application: Catalysis
Preliminary findings suggest that the compound can facilitate reactions under mild conditions, which may be advantageous for green chemistry initiatives aimed at reducing environmental impact.
Mechanism of Action
The mechanism of action of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-methylthiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Comparisons
The compound shares structural motifs with several thiazole- and pyridine-based analogs. Key differences lie in substituent patterns and heterocyclic appendages:
Key Observations :
- Heterocyclic Diversity : The target compound’s furan-pyridine-thiazole triad contrasts with analogs featuring pyrimidine (e.g., Compound 7) or urea linkers (e.g., Compound 1). Furan’s electron-rich nature may enhance π-π interactions compared to chlorobenzyl or morpholine groups.
Physicochemical Properties
Limited data exist for the target compound, but analogs provide insights:
- LogP : Thiazole-carboxamides typically exhibit LogP values between 2.5–4.0, suggesting moderate hydrophobicity. The furan group may slightly reduce LogP compared to chlorobenzyl derivatives (e.g., Compound 1, LogP ~5.0) .
- Solubility : Pyridine and morpholine substituents (e.g., Compound 7) enhance aqueous solubility, whereas dichlorobenzyl groups (Compound 1) decrease it .
Biological Activity
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-methylthiazole-5-carboxamide is a heterocyclic compound characterized by the presence of furan, pyridine, and thiazole rings. Its unique structural composition suggests potential biological activities, particularly in medicinal chemistry and therapeutic applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential applications.
This compound is believed to exert its biological effects primarily through the inhibition of collagen prolyl-4-hydroxylase, an enzyme critical for collagen synthesis. This inhibition can disrupt cellular processes related to fibrosis and tissue repair.
Antibacterial Activity
Recent studies have shown that thiazole derivatives exhibit significant antibacterial properties. For instance, compounds structurally similar to this compound demonstrated potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. These compounds were found to be more effective than established antibiotics such as ampicillin and streptomycin .
| Compound Name | Activity Against | IC50 (μg/mL) |
|---|---|---|
| Thiazole Derivative A | S. aureus | 0.012 |
| Thiazole Derivative B | E. coli | 0.008 |
Antitumor Activity
Thiazole-containing compounds have also been investigated for their antitumor properties. Research indicates that this compound may inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest. In vitro studies have shown promising results in reducing viability in cancer cell lines, suggesting its potential as a chemotherapeutic agent .
| Cell Line | IC50 (μg/mL) | Mechanism of Action |
|---|---|---|
| A431 (epidermoid carcinoma) | <1.98 | Apoptosis induction |
| Jurkat (T-cell leukemia) | <1.61 | Cell cycle arrest |
Antimalarial Activity
In addition to antibacterial and antitumor properties, thiazole derivatives have been evaluated for antimalarial activity against Plasmodium falciparum. Modifications in the N-aryl amide group linked to the thiazole ring were found to significantly enhance potency while maintaining low cytotoxicity towards mammalian cells .
Case Studies
- Study on Antibacterial Potency : A recent investigation into various thiazole derivatives concluded that those with specific substitutions exhibited enhanced antibacterial activity against resistant strains of bacteria. The study highlighted the importance of the furan and pyridine moieties in augmenting activity against S. aureus .
- Antitumor Efficacy : In a comparative analysis of thiazole derivatives for anticancer activity, one compound closely related to this compound showed significant inhibition of tumor growth in xenograft models, supporting its potential application in cancer therapy .
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-methylthiazole-5-carboxamide, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via multi-step routes involving acylation and nucleophilic coupling. For example, sulfur-directed ortho-lithiation of thiazole intermediates followed by coupling with isocyanates (e.g., 2-chloro-6-methylphenyl isocyanate) is effective . Optimize reaction conditions (e.g., NaH as a base in THF at 0–25°C) to stabilize intermediates and reduce side reactions. Yields are sensitive to stoichiometry and solvent polarity; anhydrous DMF or DMSO improves solubility of polar intermediates .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
- Methodology : Use X-ray crystallography to resolve stereochemical ambiguities (e.g., pyridine-furan linkage) . Complement with NMR (¹H, ¹³C, and 2D COSY/HSQC) to verify substituent positions. For purity, employ HPLC-MS with a C18 column (acetonitrile/water + 0.1% formic acid) and compare retention times to reference standards .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodology : Screen against target enzymes (e.g., kinases) using fluorescence-based ATP-binding assays or cell viability assays (MTT) in cancer lines (IC₅₀ determination). Include positive controls (e.g., Dasatinib for kinase inhibition) and validate hits via dose-response curves .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize potency against specific targets?
- Methodology : Synthesize analogs with modifications to the furan-pyridine core (e.g., halogenation at the furan 5-position) or thiazole methyl group. Test analogs in parallel using high-throughput screening (HTS). Correlate activity trends with computational docking (e.g., AutoDock Vina) to identify critical binding interactions (e.g., hydrogen bonds with kinase hinge regions) .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodology : Conduct meta-analysis of published IC₅₀ values, noting differences in assay conditions (e.g., ATP concentrations in kinase assays). Replicate conflicting experiments under standardized protocols. Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) to validate results .
Q. How can in vivo pharmacokinetic (PK) and toxicity profiles be improved through formulation?
- Methodology : Assess solubility limitations via shake-flask assays and address them with co-solvents (e.g., PEG 400) or nanoformulations. Conduct PK studies in rodent models (IV/PO dosing) to measure bioavailability (AUC) and half-life. Mitigate hepatotoxicity via prodrug strategies (e.g., esterification of the carboxamide) .
Q. What computational approaches predict metabolic stability and off-target effects?
- Methodology : Use in silico tools like SwissADME to predict CYP450 metabolism sites. Validate with human liver microsome (HLM) assays. Perform proteome-wide docking (e.g., using AlphaFold structures) to identify off-targets, followed by in vitro counter-screening .
Key Considerations
- Contradictions in Data : Discrepancies in IC₅₀ values may arise from variations in assay buffer pH or redox conditions. Standardize protocols and include internal controls .
- Advanced Characterization : For ambiguous NOE signals in NMR, employ dynamic nuclear polarization (DNP) to enhance sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
